molecular formula C10H11ClN4 B2717614 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride CAS No. 2310140-67-9

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B2717614
CAS No.: 2310140-67-9
M. Wt: 222.68
InChI Key: ZCPMPEQKGPCXHK-UHFFFAOYSA-N
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Description

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including this compound, has been a topic of interest in the field of medicinal chemistry . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Another synthesis method involves a Curtius rearrangement .

Scientific Research Applications

Antihypertensive Activity 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, a group to which 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride belongs, have been evaluated for antihypertensive activity. For instance, certain compounds in this group showed the ability to lower blood pressure in rats to normotensive levels at specific oral doses (Bennett et al., 1981).

Chemical Synthesis and Characterization Research has been conducted on the synthesis and characterization of compounds related to this compound. For instance, the nucleophilic substitution of 4-(dimethylamino)pyridine on 4-amino substituted 2,5,6-trichloropyrimidines has been explored (Schmidt, 2002).

Biological Activities Several studies have investigated the biological activities of pyrimidine derivatives. One study synthesized and screened a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, finding certain compounds to be potent in vitro and active as anti-inflammatory agents in animal models (Altenbach et al., 2008). Another study found that Schiff bases derived from pyrimidinic compounds displayed good corrosion inhibition for mild steel in acidic solutions (Ashassi-Sorkhabi et al., 2005).

Anticancer Properties Compounds related to this compound have been evaluated for their anticancer properties. For example, 5-deaza analogues of aminopterin and folic acid, synthesized from 5-cyanouracil and related compounds, showed significant anticancer activity (Su et al., 1986).

Pharmacology and Toxicology The stability of pyrimidine derivatives in various conditions has been a subject of study. For instance, the stability of HI 6, a pyridinium compound, in acidic solutions has been examined, revealing that the compound is most stable at pH levels between 2 and 3 (Eyer et al., 2004).

Properties

IUPAC Name

6-methyl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.ClH/c1-8-6-10(13-7-12-8)14-9-4-2-3-5-11-9;/h2-7H,1H3,(H,11,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPMPEQKGPCXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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